Methyl 5-chloro-2-hydroxy-6-methylnicotinate Methyl 5-chloro-2-hydroxy-6-methylnicotinate
Brand Name: Vulcanchem
CAS No.: 934361-39-4
VCID: VC5158563
InChI: InChI=1S/C8H8ClNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11)
SMILES: CC1=C(C=C(C(=O)N1)C(=O)OC)Cl
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61

Methyl 5-chloro-2-hydroxy-6-methylnicotinate

CAS No.: 934361-39-4

Cat. No.: VC5158563

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-2-hydroxy-6-methylnicotinate - 934361-39-4

Specification

CAS No. 934361-39-4
Molecular Formula C8H8ClNO3
Molecular Weight 201.61
IUPAC Name methyl 5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C8H8ClNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11)
Standard InChI Key ROJAQOFVCKISEV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=O)N1)C(=O)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-chloro-2-hydroxy-6-methylnicotinate possesses the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol. Its structure features:

  • A chlorine atom at the 5-position of the pyridine ring, enhancing electrophilic reactivity.

  • A hydroxyl group at the 2-position, enabling hydrogen bonding and acidity (pKa ≈ 8.2).

  • A methyl ester at the 3-position, influencing lipophilicity (logP ≈ 1.5).

The compound’s planar pyridine core facilitates π-π stacking interactions, while substituents create a polarized electronic environment critical for biological interactions.

Table 1: Key Physicochemical Parameters

PropertyValueMethod of Determination
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility in Water2.3 mg/mL (25°C)Shake-flask method
Partition CoefficientlogP = 1.47HPLC retention time analysis

Synthetic Methodologies

Laboratory-Scale Synthesis

Two primary routes dominate its synthesis:

Esterification of 5-Chloro-2-Hydroxy-6-Methylnicotinic Acid

Reaction Conditions:

  • Reactants: 5-Chloro-2-hydroxy-6-methylnicotinic acid (1 eq), methanol (10 eq), sulfuric acid (0.1 eq).

  • Procedure: Reflux at 65°C for 6 hours under nitrogen atmosphere.

  • Yield: 72–78% after recrystallization from ethyl acetate.

Mechanistic Insight:
Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate, with water elimination completing ester formation.

Chlorination of Methyl 2-Hydroxy-6-Methylnicotinate

Reagents: Thionyl chloride (2.5 eq), anhydrous dichloromethane.
Procedure:

  • Dissolve precursor (1 eq) in DCM at 0°C.

  • Add SOCl₂ dropwise, stir for 2 hours at 25°C.

  • Quench with ice-water, extract with DCM.
    Yield: 65–70% after column chromatography.

Side Reactions:
Competitive hydrolysis of the ester group occurs at >40°C, necessitating strict temperature control.

Reactivity and Functional Group Transformations

Oxidation Reactions

The 2-hydroxy group undergoes oxidation to a ketone, altering electronic properties:

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 80°C, 3h5-Chloro-2-oxo-6-methylnicotinate82%
CrO₃Acetone, 0°C, 1h5-Chloro-2-oxo-6-methylnicotinate68%

Mechanism: Permanganate oxidation proceeds through a radical pathway, while chromium-based agents form chromate intermediates.

Reductive Dechlorination

Catalytic hydrogenation removes the 5-chloro substituent:

Conditions:

  • 10% Pd/C (5 wt%), H₂ (1 atm), ethanol, 25°C, 12h.

  • Product: Methyl 2-hydroxy-6-methylnicotinate (89% yield).

Application: This dehalogenation enables further functionalization at the 5-position for drug discovery.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

Mode of Action: The hydroxyl group chelates metal ions essential for bacterial enzymatic processes, while the chloro group disrupts membrane integrity.

Anti-Inflammatory Effects

In murine macrophage models, the compound reduced TNF-α production by 58% at 50 µM. QSAR modeling suggests the hydroxyl group’s acidity (pKa ≈ 8.2) correlates with COX-2 inhibition potency.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Antitubercular agents: 5-Nitro derivatives show MIC = 1.56 µg/mL against M. tuberculosis.

  • NSAID analogs: Ester hydrolysis yields carboxylic acids with improved COX-2 selectivity.

Agrochemical Development

Derivatives exhibit fungicidal activity against Phytophthora infestans (EC₅₀ = 8.3 µM). Structural modifications at the 6-methyl position enhance systemic transport in plant tissues.

Comparative Analysis with Structural Analogs

Table 3: Impact of Functional Group Modifications

CompoundlogPMIC (S. aureus)COX-2 IC₅₀
Methyl 5-Cl-2-OH-6-Me-nicotinate1.4712.5 µg/mL3.2 µM
Methyl 5-F-2-OH-6-Me-nicotinate1.1218.7 µg/mL5.1 µM
Ethyl 5-Cl-2-OH-6-Me-nicotinate1.899.8 µg/mL2.8 µM

Fluorine substitution decreases lipophilicity but improves metabolic stability, while ethyl esters enhance membrane permeability.

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